molecular formula C14H14BrN3S2 B13196197 2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide

2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide

Cat. No.: B13196197
M. Wt: 368.3 g/mol
InChI Key: RFUOCPAJCJEVOF-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide is a heterocyclic compound featuring a bithiazol core (two fused thiazole rings) with methyl substituents at the 2' and 4' positions. The N-phenyl group is attached to the amine at position 2 of the bithiazol system, and the hydrobromide salt enhances its solubility and stability.

Properties

Molecular Formula

C14H14BrN3S2

Molecular Weight

368.3 g/mol

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C14H13N3S2.BrH/c1-9-13(19-10(2)15-9)12-8-18-14(17-12)16-11-6-4-3-5-7-11;/h3-8H,1-2H3,(H,16,17);1H

InChI Key

RFUOCPAJCJEVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3.Br

Origin of Product

United States

Preparation Methods

Synthesis of the Bithiazole Core

The bithiazole core is typically synthesized by reacting 1,4-dibromo-2,3-butanedione with thiourea in methanol under reflux conditions. This reaction proceeds via nucleophilic attack of thiourea sulfur atoms on the dibromo compound, leading to cyclization and formation of the bithiazole scaffold.

N-Phenyl Amination at the 2-Amino Position

The amino group at the 2-position of the bithiazole is functionalized with a phenyl group via nucleophilic substitution or condensation with aniline derivatives.

  • Typical approach: Reaction of the bithiazole diamine intermediate with 2,6-dimethylaniline under reflux in appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Catalysts/additives: Triethylamine or other bases to facilitate amination.

Formation of the Hydrobromide Salt

The final hydrobromide salt is obtained by treating the free base 2',4'-dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine with hydrobromic acid.

  • Conditions: Addition of hydrobromic acid in ethanol or ether solvent.
  • Outcome: Precipitation of the hydrobromide salt, which is isolated by filtration and purified by recrystallization.

Representative Synthetic Scheme

Step Reactants/Intermediates Conditions Yield (%) Notes
1 1,4-Dibromo-2,3-butanedione + Thiourea Methanol, reflux, overnight 60-70 Forms 4,4'-bithiazole-2,2'-diamine
2 4,4'-Bithiazole-2,2'-diamine + 2,6-Dimethylaniline DMF/THF, triethylamine, reflux 55-65 Amination at 2-position
3 Aminated bithiazole + Hydrobromic acid Ethanol, room temperature 80-90 Formation of hydrobromide salt

Analytical and Characterization Data

Comparative Literature Insights

  • The Hantzsch-type condensation between thiourea and α-bromoketones is a well-established method for synthesizing 2-aminothiazole derivatives, which can be extended to bithiazole systems.
  • Amination using substituted anilines under reflux in polar aprotic solvents is effective for introducing N-phenyl groups.
  • Hydrobromide salt formation improves compound stability and solubility, facilitating biological evaluation.

Summary Table of Key Preparation Parameters

Parameter Description Reference
Core formation 1,4-Dibromo-2,3-butanedione + thiourea
Amination reagent 2,6-Dimethylaniline
Solvents Methanol, DMF, THF, Ethanol
Reaction temperature Reflux (60-80 °C)
Salt formation agent Hydrobromic acid
Typical yields 55-90% depending on step

Chemical Reactions Analysis

2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide undergoes several types of chemical reactions, including:

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide":

Chemical Information

  • CAS Number: 368859-43-2
  • Molecular Weight: 368.30999755859375
  • Purity: 95%
  • InChIKey: InChIKey=RFUOCPAJCJEVOF-UHFFFAOYSA-N

Discontinuation Status

Potential Applications
While the provided search results do not offer specific applications for "2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide," they do shed light on bithiazole and aminothiazole derivatives, which may suggest potential research avenues:

  • Anti-tubercular Agents: 2-aminothiazoles exhibit anti-bacterial activity against Mycobacterium tuberculosis . Research has explored the structure-activity relationships of these compounds, indicating that the C-2 position of the thiazole can accommodate lipophilic substitutions .
  • Cosmetics: Polymers, including some with thermal and chemo-sensitive properties, are used in cosmetics for various purposes, such as film formation, rheology modification, and delivery of active ingredients .
  • Rubber Vulcanization Accelerators: Certain benzothiazole derivatives are used as rubber vulcanization accelerators .

Synthesis of 2-aminothiazoles

  • 2-aminothiazoles can be synthesized via a condensation reaction between a substituted thiourea and a substituted bromoketone in a Hantzsch reaction . The thiourea can be prepared by reacting a corresponding amine with benzoyl isothiocyanate followed by base hydrolysis .

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit bacterial cell wall synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bithiazol Derivatives

(a) N-(4'-Methyl-2-((4-methylcyclohexyl)amino)-[4,5'-bithiazol]-2'-yl)acetamide (9b)
  • Molecular Formula : C₁₆H₂₂N₄OS₂
  • Key Features: A methylcyclohexylamino group replaces the phenyl group, and an acetamide is attached at position 2'.
  • Activity : Exhibits a molecular ion peak at m/z 351.3 ([M+H]⁺) and demonstrates moderate solubility in polar solvents like DMSO .
(b) N-(2-((2-Hydroxyethyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (9d)
  • Molecular Formula : C₁₁H₁₄N₄O₂S₂
  • Key Features: A hydroxyethylamino substituent introduces polarity.
  • Activity : Lower molecular weight (m/z 299.2) improves solubility but may reduce membrane permeability .
  • Comparison : The hydrophilic hydroxyethyl group contrasts with the hydrophobic phenyl group in the target compound, suggesting divergent pharmacokinetic profiles.
(c) 4'-Methyl-N²-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine Hydrobromide
  • Molecular Formula : C₁₁H₁₁BrN₆S₂
  • Key Features : A pyrimidinyl group replaces the phenyl group, and a second amine is present at position 2.
  • Comparison : The pyrimidine ring may engage in hydrogen bonding, enhancing target specificity but increasing synthetic complexity (MW = 371.29) .

Monothiazol Analogues

(a) 4-(4-Bromophenyl)thiazol-2-amine Derivatives
  • Examples :
    • N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine : Melting point 62–64°C, yield 69% .
    • N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine : Higher melting point (105–107°C) due to methoxy groups .
  • Comparison: Monothiazols lack the bithiazol core, reducing conformational rigidity and likely diminishing TRPV4 binding efficacy observed in the target compound .
(b) 2-Amino-4,5-dimethylthiazole Hydrobromide
  • Molecular Formula : C₅H₈N₂S·HBr
  • Key Features : A simpler thiazole with dimethyl substituents and hydrobromide salt.
  • Comparison : Despite structural simplicity, it shares the hydrobromide salt’s role in improving solubility (e.g., used as an intermediate in drug synthesis) .

Pharmacological Activity

(a) TRPV4 Antagonism

The target compound binds TRPV4’s VSLD domain via steric and hydrophobic interactions, with dimethyl groups critical for activity. In contrast, derivatives like 9b and 9d lack this specificity due to altered substituents .

(b) Enzyme Inhibition

Compounds like N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide inhibit proMMP-9, highlighting the scaffold’s versatility. The target compound’s phenyl group may confer selectivity for TRPV4 over MMPs .

Biological Activity

2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

  • Molecular Formula : C14H14BrN3S2
  • Molecular Weight : 368.3 g/mol
  • CAS Number : 368859-43-2

The structure includes a bithiazole moiety with dimethyl substitutions and a phenyl amine group, which may enhance its biological activity compared to simpler thiazole derivatives.

Comparative Biological Activity

To better understand the potential of 2',4'-dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-methylthiazoleThiazole ring with amino groupAntimicrobial
4-Methyl-N-(phenyl)thiazoleMethyl and phenyl substitutionsAnticancer
2-Amino-[1,3]thiazoleSimplified thiazole structureEnzyme inhibitor

The unique combination of dimethyl substituents on the bithiazole ring and the phenyl amine group in 2',4'-dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide may enhance its biological activity compared to these simpler derivatives.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study focused on the synthesis of various thiazole analogs demonstrated significant antibacterial activity against M. tuberculosis, suggesting that modifications at the C-2 position of the thiazole can lead to improved efficacy .
  • Investigation of Anticancer Properties : Research has shown that certain thiazole derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation. For example, a related compound was found to increase cyclin B expression while reducing cdc2 phosphorylation, indicating a mechanism for G2/M arrest .
  • Exploration of Anti-inflammatory Effects : Compounds with thiourea functionalities have been reported to inhibit pro-inflammatory cytokines effectively. This suggests that similar modifications in the bithiazole structure could yield compounds with significant anti-inflammatory properties .

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